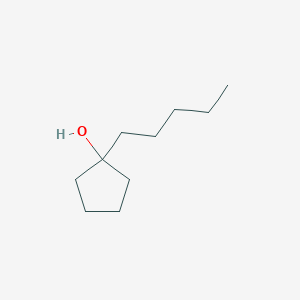
2-(Trifluoromethoxy)thiophenol
Descripción general
Descripción
“2-(Trifluoromethoxy)thiophenol” is a chemical compound with the molecular formula C7H5F3OS . It has a molecular weight of 194.18 g/mol . The IUPAC name for this compound is 2-(trifluoromethoxy)benzenethiol .
Synthesis Analysis
The electrochemical trifluoromethylation of thiophenols has been developed without the use of metal catalysts and oxidants . This reaction features mild reaction conditions, readily available substrate, as well as moderate to good yields . In addition, this protocol can be easily scaled up with moderate efficiency .
Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethoxy)thiophenol” can be represented by the SMILES string FC(F)(F)Oc1ccccc1S . The InChI code for this compound is 1S/C7H5F3OS/c8-7(9,10)11-5-3-1-2-4-6(5)12/h1-4,12H .
Chemical Reactions Analysis
The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals . The most atom economical C-H trifluoromethoxylation of arenes and heteroarenes remains a formidable challenge due to the reversible decomposition of trifluoromethoxide anion and the limited number of available trifluoromethoxylation reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Trifluoromethoxy)thiophenol” include a molecular weight of 194.18 g/mol . The compound has a computed XLogP3-AA value of 3.3 . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass of the compound is 194.00132044 g/mol . The topological polar surface area of the compound is 10.2 Ų .
Aplicaciones Científicas De Investigación
Trifluoromethoxylation Reagents
The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . 2-(Trifluoromethoxy)thiophenol can be used as a reagent in trifluoromethoxylation reactions . This process has been facilitated by several innovative reagents, making CF3O-containing compounds more accessible .
Pharmaceutical Intermediate
2-(Trifluoromethoxy)thiophenol is used as an intermediate in pharmaceutical manufacturing . The unique properties of this compound can contribute to the development of new drugs .
Material Science
The unique properties of 2-(Trifluoromethoxy)thiophenol can be leveraged in material science . The compound’s stability and reactivity can be beneficial in the synthesis of new materials .
Chemical Synthesis
In the field of chemical synthesis, 2-(Trifluoromethoxy)thiophenol can be used as a building block for synthesizing more complex molecules . Its unique chemical structure can facilitate the formation of bonds with other molecules .
Chemical Absorbent
In case of small spills, 2-(Trifluoromethoxy)thiophenol can be used as a dry chemical absorbent . This property can be useful in maintaining safety in chemical laboratories .
Storage and Handling
2-(Trifluoromethoxy)thiophenol is air sensitive and should be stored at 2-8°C . This information is crucial for its safe storage and handling in research laboratories .
Safety and Hazards
Direcciones Futuras
The future directions for “2-(Trifluoromethoxy)thiophenol” could involve further exploration of its biological properties, given the importance of trifluoromethoxylated compounds in pharmaceuticals . Additionally, the development of more efficient and economical methods for the C-H trifluoromethoxylation of arenes and heteroarenes could be a promising area of research .
Propiedades
IUPAC Name |
2-(trifluoromethoxy)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)11-5-3-1-2-4-6(5)12/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIRSPLZNQRPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375328 | |
| Record name | 2-(Trifluoromethoxy)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)thiophenol | |
CAS RN |
175278-01-0 | |
| Record name | 2-(Trifluoromethoxy)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











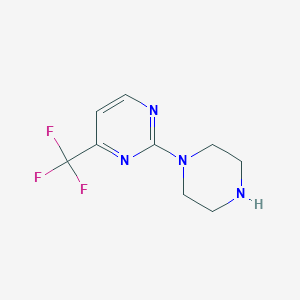
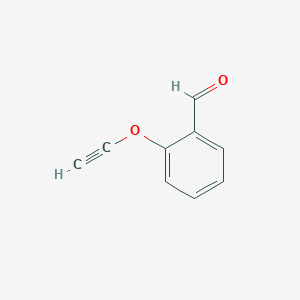
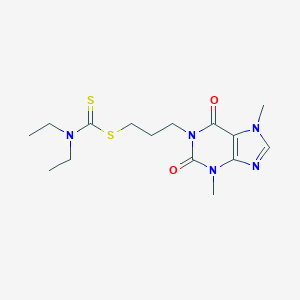
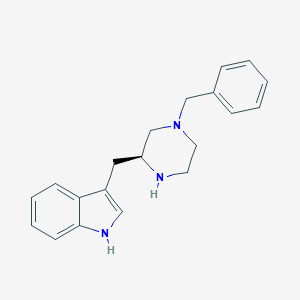
![1H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)
